molecular formula C16H19N3O B254937 (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile

(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile

Cat. No. B254937
M. Wt: 269.34 g/mol
InChI Key: IDVQCMSCXKJXSR-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile, also known as DMBOH, is a chemical compound with potential applications in scientific research.

Mechanism of Action

(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile binds to copper ions through the benzimidazole moiety, forming a stable complex. The complex can emit fluorescence upon excitation with light, allowing for the detection and imaging of copper ions. (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has a high selectivity for copper ions over other metal ions, such as iron and zinc.
Biochemical and Physiological Effects
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in cell cultures and has potential as a non-invasive tool for studying copper ion dynamics in living cells.

Advantages and Limitations for Lab Experiments

(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has several advantages for lab experiments, including its high selectivity for copper ions, low toxicity, and ability to detect copper ions in living cells. However, (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has limitations, such as its limited selectivity for other metal ions and potential interference with other fluorescent probes.

Future Directions

For (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile research include the development of new fluorescent probes with improved selectivity for copper ions, the study of copper ion dynamics in neurodegenerative diseases, and the application of (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile in other biological systems. Additionally, (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile could potentially be used for the development of new therapeutics for copper-related diseases.

Synthesis Methods

(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile can be synthesized through a reaction between 3-methyl-1H-benzimidazole-2-carbaldehyde and 5,5-dimethyl-3-oxohexanenitrile in the presence of a base catalyst. The reaction produces (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile as a yellow solid with a melting point of 158-160°C.

Scientific Research Applications

(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has potential applications in scientific research as a fluorescent probe for detecting and imaging metal ions. (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has been shown to selectively bind to copper ions and can be used to detect copper ions in living cells. (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile can also be used to study the role of copper ions in biological processes, such as neurodegenerative diseases.

properties

Product Name

(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile

InChI

InChI=1S/C16H19N3O/c1-16(2,3)9-14(20)11(10-17)15-18-12-7-5-6-8-13(12)19(15)4/h5-8,18H,9H2,1-4H3/b15-11+

InChI Key

IDVQCMSCXKJXSR-RVDMUPIBSA-N

Isomeric SMILES

CC(C)(C)CC(=O)/C(=C/1\NC2=CC=CC=C2N1C)/C#N

SMILES

CC(C)(C)CC(=O)C(=C1NC2=CC=CC=C2N1C)C#N

Canonical SMILES

CC(C)(C)CC(=O)C(=C1NC2=CC=CC=C2N1C)C#N

Origin of Product

United States

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